molecular formula C11H10ClNO B1326755 5-chloro-1-ethyl-1H-indole-3-carbaldehyde CAS No. 1134334-31-8

5-chloro-1-ethyl-1H-indole-3-carbaldehyde

Cat. No.: B1326755
CAS No.: 1134334-31-8
M. Wt: 207.65 g/mol
InChI Key: HYIHWKIQLLCKGC-UHFFFAOYSA-N
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Description

5-Chloro-1-ethyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a chloro group at the 5-position, an ethyl group at the 1-position, and an aldehyde group at the 3-position of the indole ring. It is used as a precursor in the synthesis of various biologically active molecules and has applications in medicinal chemistry and organic synthesis.

Biochemical Analysis

Biochemical Properties

5-chloro-1-ethyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, leading to changes in cellular redox status and overall cellular health.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can activate the aryl hydrocarbon receptor (AhR) in intestinal immune cells, leading to the production of interleukin-22, which plays a crucial role in mucosal immunity . Additionally, this compound may affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as receptors and enzymes, thereby modulating their activity. For instance, indole derivatives can act as agonists or antagonists of certain receptors, influencing downstream signaling pathways . Additionally, this compound may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing immune responses and reducing oxidative stress . At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can undergo oxidation to form indole-3-carboxylic acid, a metabolite with distinct biological activities . Additionally, this compound can participate in conjugation reactions, leading to the formation of glucuronides and sulfates, which are more water-soluble and easily excreted from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloroindole.

    Alkylation: The 5-chloroindole undergoes alkylation with ethyl iodide in the presence of a strong base such as sodium hydride to introduce the ethyl group at the 1-position.

    Formylation: The resulting 5-chloro-1-ethylindole is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: 5-chloro-1-ethyl-1H-indole-3-carboxylic acid.

    Reduction: 5-chloro-1-ethyl-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-ethyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    1H-Indole-3-carbaldehyde: Lacks the chloro and ethyl groups, making it less hydrophobic and potentially less reactive.

    5-Bromo-1-ethyl-1H-indole-3-carbaldehyde: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and biological activity.

    5-Chloro-1-methyl-1H-indole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, which can influence its steric and electronic properties.

Uniqueness: 5-Chloro-1-ethyl-1H-indole-3-carbaldehyde is unique due to the combination of its chloro, ethyl, and aldehyde groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group enhances its electrophilicity, while the ethyl group increases its hydrophobicity, potentially improving its interaction with biological targets.

Properties

IUPAC Name

5-chloro-1-ethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-2-13-6-8(7-14)10-5-9(12)3-4-11(10)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIHWKIQLLCKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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